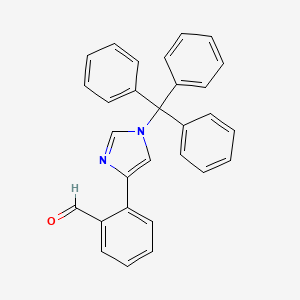

2-(1-Trityl-1H-imidazol-4-yl)benzaldehyde

Description

2-(1-Trityl-1H-imidazol-4-yl)benzaldehyde is a synthetic organic compound featuring a benzaldehyde moiety substituted at the 2-position with a trityl-protected imidazole ring. The trityl (triphenylmethyl) group serves as a protective moiety for the imidazole nitrogen, enhancing stability during synthetic procedures and reducing undesired side reactions . This compound is pivotal in medicinal and materials chemistry due to its aldehyde functionality, which allows for further derivatization via condensation, nucleophilic addition, or cross-coupling reactions. Its synthesis typically involves multi-step protocols, including protection-deprotection strategies, as seen in related trityl-imidazole derivatives .

Properties

IUPAC Name |

2-(1-tritylimidazol-4-yl)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H22N2O/c32-21-23-12-10-11-19-27(23)28-20-31(22-30-28)29(24-13-4-1-5-14-24,25-15-6-2-7-16-25)26-17-8-3-9-18-26/h1-22H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARCOTNOWDCVWJS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C=C(N=C4)C5=CC=CC=C5C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H22N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 4-Iodo-1-trityl-1H-imidazole

Reagents and Conditions:

4-Iodo-1H-imidazole (20 g, 103 mmol) is dissolved in N,N-dimethylformamide (DMF, 100 mL). Triethylamine (15.1 mL, 108 mmol) and triphenylmethyl chloride (27.8 g, 100 mmol) are added. The mixture is stirred at room temperature for 48 hours.Workup:

The reaction mixture is poured into ice water (500 mL), precipitating a solid. The solid is filtered and dried.Yield and Characterization:

White solid 4-iodo-1-trityl-1H-imidazole is obtained (40 g, 91.7 mmol, 88.9% yield). LC-MS shows m/z = 437 (M+1).

Suzuki Coupling to Form 2-(1-Trityl-1H-imidazol-4-yl)benzaldehyde

Reagents and Conditions:

4-Iodo-1-trityl-1H-imidazole (38.7 g, 88.8 mmol), (2-formylphenyl)boronic acid (20.0 g, 133 mmol), and potassium phosphate tribasic (K3PO4, 56.4 g, 266 mmol) are dissolved in 1,4-dioxane (300 mL) and water (60 mL). The mixture is degassed by bubbling nitrogen gas for 5 minutes. Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4, 5.12 g, 4.44 mmol) is added, followed by another 5 minutes of nitrogen bubbling. The reaction is heated to 90 °C and stirred for 16 hours under nitrogen.Workup:

After cooling, the reaction mixture is filtered through diatomite. The filtrate is diluted with water (100 mL) and ethyl acetate (EA, 300 mL), then allowed to separate. The aqueous phase is extracted with EA (3 × 300 mL). The combined organic layers are washed with water and saturated brine (3 × 100 mL each), then concentrated under reduced pressure.Purification:

The residue is purified by column chromatography using petroleum ether/ethyl acetate (PE/EA = 3:1) as eluent.Yield and Characterization:

Light brown oily this compound is obtained (15.0 g, 40.8% yield). LC-MS shows m/z = 415 (M+1).

Experimental Data Summary

| Step | Compound | Reagents & Conditions | Yield (%) | Characterization |

|---|---|---|---|---|

| 1 | 4-Iodo-1-trityl-1H-imidazole | 4-Iodo-1H-imidazole, triphenylmethyl chloride, triethylamine, DMF, rt, 48 h | 88.9 | LC-MS m/z 437 (M+1) |

| 2 | This compound | Suzuki coupling: 4-iodo-1-trityl-1H-imidazole, (2-formylphenyl)boronic acid, K3PO4, Pd(PPh3)4, 1,4-dioxane/H2O, 90 °C, 16 h | 40.8 | LC-MS m/z 415 (M+1) |

Mechanistic and Practical Considerations

Trityl Protection:

The trityl group protects the imidazole nitrogen, enhancing the stability of intermediates and directing regioselectivity in subsequent coupling reactions.Palladium-Catalyzed Suzuki Coupling:

This is a robust method to form C-C bonds between aryl halides and boronic acids, enabling the attachment of the benzaldehyde group at the 4-position of the imidazole ring.Reaction Atmosphere:

Nitrogen atmosphere is critical to prevent oxidation of palladium catalyst and sensitive intermediates.Purification:

Column chromatography with PE/EA solvent system effectively separates the desired product from byproducts.

Additional Synthetic Variations and Applications

The aldehyde functionality in this compound allows for further derivatization, such as condensation reactions to form more complex molecules.

For example, the aldehyde can react with tert-butyl 4-acetylpiperidine-1-formate in the presence of sodium ethoxide in anhydrous THF/ethanol mixture to yield advanced intermediates for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

2-(1-Trityl-1H-imidazol-4-yl)benzaldehyde can undergo various types of chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid.

Reduction: The aldehyde group can be reduced to an alcohol.

Substitution: The imidazole ring can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles can be used under appropriate conditions.

Major Products

Oxidation: 2-(1-Trityl-1H-imidazol-4-yl)benzoic acid.

Reduction: 2-(1-Trityl-1H-imidazol-4-yl)benzyl alcohol.

Substitution: Various substituted imidazole derivatives depending on the reagents used.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research indicates that 2-(1-Trityl-1H-imidazol-4-yl)benzaldehyde exhibits potential as an anticancer agent. It has been studied for its ability to inhibit indoleamine 2,3-dioxygenase (IDO), an enzyme involved in cancer progression and immune evasion. Inhibiting IDO can enhance the effectiveness of cancer immunotherapies by preventing tumor-induced immune suppression .

Neuroprotective Effects

The compound has also been investigated for its neuroprotective properties. Studies suggest that it may play a role in mitigating neuroinflammation and protecting neuronal cells from oxidative stress, which are critical factors in neurodegenerative diseases .

Materials Science

Synthesis of Functionalized Polymers

In materials science, this compound serves as a precursor for synthesizing functionalized polymers. Its ability to undergo polymerization reactions allows for the creation of materials with tailored properties suitable for applications in electronics and photonics .

Nanomaterials Development

The compound is utilized in the development of nanomaterials, particularly those designed for drug delivery systems. Its unique chemical structure can facilitate the formation of nanoparticles that improve the solubility and bioavailability of poorly soluble drugs .

Analytical Chemistry

Fluorescent Probes

this compound has been employed as a fluorescent probe in analytical chemistry. Its fluorescence properties make it suitable for detecting specific biomolecules in biological samples, aiding in diagnostics and research applications .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| IDO Inhibition Study | Cancer Treatment | Demonstrated significant inhibition of IDO activity, enhancing T-cell response against tumors. |

| Neuroprotection Research | Neurodegenerative Diseases | Showed reduced markers of oxidative stress and inflammation in neuronal cell models. |

| Polymer Synthesis Experiment | Material Development | Successfully synthesized a new class of polymers with improved electrical conductivity. |

Mechanism of Action

The mechanism of action of 2-(1-Trityl-1H-imidazol-4-yl)benzaldehyde involves its interaction with various molecular targets. The imidazole ring can coordinate with metal ions, influencing enzymatic activity or acting as a ligand in coordination chemistry. The aldehyde group can form covalent bonds with nucleophiles, which may be relevant in biological systems .

Comparison with Similar Compounds

4-(1H-Imidazol-1-yl)benzaldehyde (CAS 10040-98-9)

- Structural Differences : Lacks the trityl protection and has the imidazole substituted at the 4-position of benzaldehyde.

- Reactivity : The unprotected imidazole nitrogen increases susceptibility to oxidation and nucleophilic attack, limiting its use in acidic or oxidative conditions. In contrast, the trityl group in the target compound improves stability .

- Applications : Used in coordination chemistry and as a ligand precursor, whereas the trityl-protected derivative is more suited for stepwise organic synthesis .

4-(2-Methyl-1H-imidazol-1-yl)benzaldehyde (CAS 10040-96-7)

- Structural Differences : Contains a methyl group at the 2-position of the imidazole ring, altering steric and electronic properties.

- However, the absence of trityl protection reduces stability during prolonged reactions .

3-(1-Trityl-1H-imidazol-4-yl)propan-1-ol (11a)

- Functional Group: Replaces the benzaldehyde with a propanol chain, rendering it unsuitable for aldehyde-specific reactions.

- Synthesis : Synthesized via reduction of the corresponding aldehyde (e.g., 8d) with high yields (94%), highlighting the reversibility of aldehyde-to-alcohol transformations in related compounds .

Key Observations :

- The trityl group in the target compound necessitates additional protection steps but significantly improves stability and purity .

- One-pot syntheses (e.g., CAN-catalyzed reactions) offer higher efficiency for complex heterocycles but are less applicable to aldehyde-containing derivatives .

Physicochemical and Spectroscopic Properties

Analysis :

- The lower C=O stretching frequency in the trityl-protected compound (1685 cm⁻¹ vs. 1702 cm⁻¹ in unprotected analogs) suggests electronic stabilization of the aldehyde group via resonance with the trityl moiety .

- $^1$H NMR data indicate minimal electronic differences in the aldehyde proton across derivatives.

Biological Activity

2-(1-Trityl-1H-imidazol-4-yl)benzaldehyde is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound features a trityl group attached to an imidazole ring, which is further connected to a benzaldehyde moiety. This unique structure may contribute to its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various biochemical pathways:

- Enzyme Inhibition : The compound has shown potential as an inhibitor of specific enzymes involved in cancer progression and inflammatory responses. For instance, it may inhibit Janus kinases (JAKs), which play a crucial role in the JAK-STAT signaling pathway, affecting cell proliferation and apoptosis.

- Cell Cycle Regulation : Studies indicate that this compound can induce cell cycle arrest in cancer cells, promoting apoptosis through mechanisms involving mitochondrial pathways and caspase activation .

Table 1: Summary of Biological Activities

Case Studies

Several studies have explored the biological effects of this compound:

- Anticancer Efficacy : In vitro studies demonstrated that this compound significantly inhibited the growth of multiple cancer cell lines, including A549 (lung cancer) and HeLa (cervical cancer). The IC50 values were reported in the micromolar range, indicating potent activity against these cells .

- Inflammatory Response Modulation : Research has shown that treatment with this compound resulted in reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in animal models, suggesting its potential use in treating inflammatory diseases .

- Mechanistic Insights : Further investigations revealed that the compound's mechanism involves the modulation of oxidative stress pathways, leading to enhanced apoptotic signaling in tumor cells. This was corroborated by increased levels of reactive oxygen species (ROS) following treatment .

Q & A

Q. What are the common synthetic routes for preparing 2-(1-Trityl-1H-imidazol-4-yl)benzaldehyde, and how are intermediates characterized?

The synthesis typically involves protecting the imidazole nitrogen with a trityl group to prevent undesired side reactions. For example, trityl-protected imidazole alcohols are synthesized via reduction of aldehyde precursors under controlled conditions (e.g., NaBH₄ in methanol) . Key intermediates are characterized using ESI-MS (to confirm molecular ion peaks) and ¹H NMR (to verify trityl proton signals at δ 7.2–7.4 ppm and aldehyde protons at ~9.8 ppm). Purity is assessed via elemental analysis and HPLC .

Q. How does the trityl group enhance stability during synthesis, and what are its limitations?

The trityl (triphenylmethyl) group acts as a bulky protecting group, shielding the imidazole nitrogen from electrophilic attacks and improving solubility in organic solvents. However, its size can sterically hinder subsequent reactions, requiring careful optimization of deprotection conditions (e.g., acidic hydrolysis with HCl/THF) .

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

- ¹H/¹³C NMR : Identifies aromatic protons (δ 7.0–8.5 ppm), trityl protons, and the aldehyde proton (δ ~9.8 ppm).

- FT-IR : Confirms the aldehyde C=O stretch (~1700 cm⁻¹) and imidazole C=N stretches (~1600 cm⁻¹).

- Mass spectrometry (ESI-MS) : Validates the molecular ion peak (e.g., m/z 483 for [M+H]⁺) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields in trityl-protected imidazole aldehyde synthesis?

- Catalyst selection : Ru-based catalysts (e.g., [Ru(bpp)(pydic)]) enhance oxidation steps, achieving ~70% yield .

- Solvent effects : Dichloromethane (DCM) or THF improves aldehyde stability, while polar aprotic solvents (DMF) aid in tritylation .

- Temperature control : Low temperatures (0–5°C) minimize aldehyde degradation during protection/deprotection .

Q. What computational methods are suitable for predicting the reactivity of this compound in nucleophilic addition reactions?

- DFT calculations : Model electron density distribution to identify electrophilic sites (e.g., aldehyde carbon).

- Molecular docking : Predict binding affinities for biological targets (e.g., enzymes with active-site lysine residues) .

- MD simulations : Assess conformational flexibility under physiological conditions .

Q. How do structural modifications (e.g., substituting the benzaldehyde moiety) impact biological activity?

- Benzimidazole-thiazole hybrids (e.g., compound 9c in ) show enhanced antimicrobial activity due to improved membrane penetration.

- Triazole-linked derivatives ( ) exhibit anticancer properties via kinase inhibition. SAR studies suggest electron-withdrawing groups on the benzaldehyde enhance bioactivity .

Q. What challenges arise in crystallizing this compound, and how are they addressed?

The compound’s flexibility and hydrophobic trityl group complicate crystal packing. Strategies include:

- Co-crystallization with small molecules (e.g., 4-hydroxybenzoic acid) to stabilize lattice interactions .

- SHELX software : Refines high-resolution X-ray data to resolve disordered trityl positions .

Methodological Notes

- Contradictions in data : reports MnO₂ as effective for imidazole oxidation (85% yield), while favors NaBH₄ for aldehyde reduction. Researchers should test both approaches based on substrate compatibility.

- Analytical validation : Cross-validate NMR assignments with 2D techniques (COSY, HSQC) to resolve overlapping signals in aromatic regions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.